molecular formula C6H12O2 B044233 Ethyl 4,4,4-trideuteriobutanoate CAS No. 113435-99-7

Ethyl 4,4,4-trideuteriobutanoate

Cat. No. B044233
M. Wt: 119.18 g/mol
InChI Key: OBNCKNCVKJNDBV-FIBGUPNXSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 4,4,4-trideuteriobutanoate, such as ethyl (R)-4-chloro-3-hydroxybutanoate, has been studied using recombinant Escherichia coli expressing secondary alcohol dehydrogenase, demonstrating the potential for bio-based production methods (Hiroaki Yamamoto, A. Matsuyama, & Yoshinori Kobayashi, 2002). Similarly, ethyl (E)-4,4,4-trifluorobut-2-enoate undergoes specific chemical reactions to form derivatives, suggesting a pathway that could be adapted for trideuteriobutanoate synthesis (D. Bonnet‐Delpon, Abdelhakim Chennoufi, & M. Rock, 2010).

Molecular Structure Analysis

Molecular structure analysis often involves understanding the stereochemistry and electronic distribution within the molecule. Studies on related compounds, such as enzymatic synthesis of enantiomers of ethyl 4-cyano-3-hydroxybutanoate, offer insights into the chiral centers and molecular configuration that could apply to ethyl 4,4,4-trideuteriobutanoate (J. Jin & Jie Zhang, 2011).

Chemical Reactions and Properties

Ethyl 4,4,4-trideuteriobutanoate can participate in a variety of chemical reactions, including cycloadditions, reductions, and transformations into other valuable chemical entities. These reactions are fundamental for the compound's utility in synthetic organic chemistry and medicinal chemistry. For instance, the microbial reduction of ethyl 4-chloro-3-oxobutanoate to ethyl-4-chloro-3-hydroxybutanoate showcases the type of reactions that might be relevant for trideuteriobutanoate (S. Shimizu et al., 1990).

Scientific Research Applications

Chemical Detection and Analysis

  • Ethylene and Ethylene Oxide Sterilization : Ethylene and ethylene oxide (EO) derivatives, like Ethyl 4,4,4-trideuteriobutanoate, are pivotal in sterilization processes, particularly for medical devices. Ethylene oxide's effectiveness in sterilization stems from its broad-spectrum antimicrobial activity, which includes bacteria, viruses, and fungi. The review by Mendes et al. (2007) delves into EO's action mechanism, toxicity, and the development of safer, more efficient sterilization cycles, emphasizing the scientific community's role in enhancing EO application through research on diffusion in various substrates under different conditions (Mendes, Brandão, & Silva, 2007).

  • Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : The degradation and environmental fate of ethyl tert-butyl ether, a gasoline oxygenate similar in structure to potential derivatives of Ethyl 4,4,4-trideuteriobutanoate, have been explored. Thornton et al. (2020) present a comprehensive review on the aerobic biodegradation pathways and microbial interactions of ETBE in soil and groundwater, highlighting the role of specific microbial enzymes and the potential for bioremediation strategies. This research underscores the environmental considerations of ethyl compound usage and the importance of understanding their biodegradation mechanisms (Thornton et al., 2020).

Health and Safety Considerations

  • Hazards of Ethyl Compounds : The review by Field and Lang (1988) on urethane, another ethyl compound, outlines the compound's carcinogenic potential in animal models, its absorption through the skin, and the resultant health hazards. This research is crucial for laboratory safety protocols and emphasizes the necessity of handling precautions for ethyl compounds, including Ethyl 4,4,4-trideuteriobutanoate, in research settings (Field & Lang, 1988).

Safety And Hazards

The specific safety and hazard information for Ethyl 4,4,4-trideuteriobutanoate is not available in the retrieved data. It’s always important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the use of Ethyl 4,4,4-trideuteriobutanoate are not specified in the retrieved data. As a research chemical, its potential applications would depend on the outcomes of ongoing and future scientific studies.


Please note that this information is based on the available data and there might be more recent studies or data related to Ethyl 4,4,4-trideuteriobutanoate that are not included in this analysis.


properties

IUPAC Name

ethyl 4,4,4-trideuteriobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNCKNCVKJNDBV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4,4-trideuteriobutanoate

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